molecular formula C10H8FN B11919853 1-Amino-2-fluoronaphthalene

1-Amino-2-fluoronaphthalene

Cat. No.: B11919853
M. Wt: 161.18 g/mol
InChI Key: ATLXSDBIQAJUBO-UHFFFAOYSA-N
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Description

1-Amino-2-fluoronaphthalene (CAS 888324-30-9) is a fluorinated aromatic amine derivative of naphthalene. Its structure consists of a naphthalene backbone substituted with an amino (-NH₂) group at the 1-position and a fluorine atom at the 2-position. This compound is primarily utilized in research and specialty chemical synthesis due to its unique electronic properties imparted by the electron-withdrawing fluorine atom and the electron-donating amino group. Safety data indicate significant acute toxicity, with hazard codes H300 (fatal if swallowed), H310 (fatal in contact with skin), and H330 (fatal if inhaled), necessitating stringent handling protocols such as inert gas environments and moisture avoidance .

Properties

Molecular Formula

C10H8FN

Molecular Weight

161.18 g/mol

IUPAC Name

2-fluoronaphthalen-1-amine

InChI

InChI=1S/C10H8FN/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6H,12H2

InChI Key

ATLXSDBIQAJUBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-2-fluoronaphthalene can be synthesized through a multi-step process involving diazotization and substitution reactions. The general procedure involves the following steps:

Industrial Production Methods: The industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality.

Chemical Reactions Analysis

1-Amino-2-fluoronaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products Formed:

  • Oxidized derivatives (quinones)
  • Reduced derivatives (amines)
  • Substituted naphthalenes

Mechanism of Action

The mechanism of action of 1-amino-2-fluoronaphthalene involves its interaction with specific molecular targets and pathways. The amino and fluorine groups on the naphthalene ring play a crucial role in its reactivity and binding affinity to various biological molecules. The compound can act as an inhibitor or activator of specific enzymes, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below compares 1-Amino-2-fluoronaphthalene with key analogs, emphasizing substituent effects on properties and toxicity:

Compound Name CAS Number Molecular Formula Substituents Key Hazards (H Codes) Applications
This compound 888324-30-9 C₁₀H₈FN 1-NH₂, 2-F H300, H310, H330 (acute toxicity) Research, specialty synthesis
1-Aminonaphthalene 134-32-7 C₁₀H₉N 1-NH₂ Limited toxicity data in evidence; inferred H301/H311 (toxic if swallowed/skin contact) Dye intermediates
2-Aminonaphthalene 91-59-8 C₁₀H₉N 2-NH₂ H350 (carcinogenic) Historically in dyes (now restricted)
1-Amino-4-chloronaphthalene - C₁₀H₈ClN 1-NH₂, 4-Cl Not explicitly stated; likely H302/H312 (harmful) Chemical synthesis
1-Fluoronaphthalene 321-38-0 C₁₀H₇F 1-F H226 (flammable liquid) Pharmaceuticals, polymers
1-Amino-2-naphthol hydrochloride 1198-27-2 C₁₀H₁₀NOCl 1-NH₂, 2-OH H315 (skin irritation), H319 (eye irritation) Dye intermediate

Toxicity and Handling Differences

  • This compound vs. 2-Aminonaphthalene: While both are naphthalene derivatives with amino groups, the fluorinated compound exhibits acute toxicity (H300-H330), whereas 2-aminonaphthalene is a known carcinogen (H350) due to metabolic activation into DNA-reactive intermediates . The fluorine atom in this compound may reduce metabolic stability compared to unsubstituted analogs, exacerbating acute toxicity .
  • Fluorine vs. Chlorine Substitutents: 1-Amino-4-chloronaphthalene (chlorine at 4-position) likely has lower acute toxicity than the fluorine-substituted analog, as chlorine’s larger size and weaker electronegativity may slow reactivity.
  • Hydroxyl Group Impact: 1-Amino-2-naphthol hydrochloride, with a hydroxyl group, shows milder hazards (skin/eye irritation) compared to the fluorine-substituted compound, highlighting how polar functional groups reduce volatility and acute toxicity .

Research Findings and Data Gaps

  • Toxicological Studies: Methylnaphthalenes (e.g., 1-methylnaphthalene) exhibit lower toxicity than amino-substituted derivatives, emphasizing the critical role of functional groups in hazard profiles .
  • Analytical Challenges: Fluorinated amines like this compound require specialized detection methods (e.g., GC-MS with fluorine-specific detectors) due to their unique fragmentation patterns .
  • Data Limitations: No evidence provides melting/boiling points or solubility data for this compound, hindering direct physicochemical comparisons with analogs.

Biological Activity

1-Amino-2-fluoronaphthalene, a fluorinated derivative of naphthalene, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is primarily studied for its interactions with various biological targets, including enzymes and receptors, which may lead to therapeutic applications.

This compound is characterized by its unique structure, which includes an amino group and a fluorine atom attached to the naphthalene ring. This configuration influences its reactivity and biological interactions. The compound can be synthesized through various methods, including nucleophilic substitution reactions involving fluorinated naphthalene derivatives.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. It has been shown to exhibit significant cytotoxic effects against several cancer cell lines. For example, one study reported that this compound demonstrated an IC50 value of approximately 8 μM against HepG2 liver cancer cells, indicating potent growth inhibition compared to standard chemotherapeutics like sunitinib .

Table 1: Antitumor Activity of this compound

Cell LineIC50 (μM)Inhibition Rate (%)
HepG28.0099.93
DU1457.8999.93
A5498.99100.07
MCF78.26100.39

The mechanism underlying this activity appears to involve the induction of apoptosis and cell cycle arrest in the S phase, as evidenced by flow cytometry analyses that reveal increased percentages of cells in this phase following treatment with the compound .

Mechanistic Studies

Mechanistic investigations have shown that this compound induces apoptosis through mitochondrial pathways. This includes the upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspase-3 . Such findings suggest that this compound may act as a promising candidate for further development in cancer therapy.

Interaction with Biological Targets

Research indicates that this compound interacts with specific enzymes and receptors, potentially modulating their activity. For instance, studies have suggested binding affinities to various proteins involved in metabolic pathways and signal transduction. These interactions are crucial for understanding how this compound can be utilized in drug design.

Case Studies

Several case studies have explored the efficacy of this compound in preclinical settings:

  • HepG2 Cell Line Study : In vitro assays demonstrated significant growth inhibition and apoptosis induction at concentrations ranging from 2 μM to 8 μM over a treatment period of 72 hours.
  • DU145 Prostate Cancer Study : The compound displayed comparable or superior activity against DU145 cells relative to established treatments, suggesting its potential as an alternative therapeutic agent.
  • Mechanistic Insights : Flow cytometry and Western blot analyses confirmed that treatment with the compound led to altered expression levels of key apoptotic markers, reinforcing its role in inducing programmed cell death.

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